β³- vs α-Amino Acid Backbone Geometry
Fmoc-beta-hophe(4-br)-oh differs from Fmoc-4-bromo-α-phenylalanine (Fmoc-Phe(4-Br)-OH) by the insertion of one methylene unit between the α-carbon and carboxyl group, yielding a β³-amino acid backbone. This structural modification alters backbone length, eliminates the α-amino acid chiral center's steric constraints at the amide bond, and confers substantial resistance to proteolytic degradation in β-peptide sequences [1][2]. The unsubstituted β-homophenylalanine analog (Fmoc-L-β-homophenylalanine) has a molecular weight of 401.46 g/mol compared to 480.36 g/mol for the 4-bromo derivative , reflecting the bromine substitution's contribution to molecular mass and steric bulk.
| Evidence Dimension | Backbone carbon count between amine and carboxyl |
|---|---|
| Target Compound Data | β³-amino acid backbone (Cβ–Cα–C=O, with an additional methylene compared to α-amino acids) |
| Comparator Or Baseline | Fmoc-Phe(4-Br)-OH: α-amino acid backbone (Cα–C=O); Fmoc-L-β-homophenylalanine: β³-backbone without 4-Br substitution, MW 401.46 g/mol |
| Quantified Difference | One additional methylene unit in β³-backbone vs α-analog; MW difference: +78.90 g/mol (bromine substitution) vs unsubstituted β³-analog |
| Conditions | Structural comparison based on established chemical structures of β³-amino acids and α-amino acids |
Why This Matters
The β³-backbone confers proteolytic stability and altered conformational preferences in peptides, making this compound essential for applications requiring extended half-life or non-native secondary structures.
- [1] Cheng RP, Gellman SH, DeGrado WF. β-Peptides: From Structure to Function. Chem Rev. 2001;101(10):3219-3232. doi:10.1021/cr000045i. View Source
- [2] Seebach D, Beck AK, Bierbaum DJ. The world of β- and γ-peptides comprised of homologated proteinogenic amino acids and other components. Chem Biodivers. 2004;1(8):1111-1239. doi:10.1002/cbdv.200490087. View Source
